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Compound of Interest

Compound Name: Zinc bromide dihydrate

Cat. No.: B092294

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of zinc
bromide dihydrate (ZnBrz:2H20), focusing on its unique crystal structure, coordination
environments, and the experimental basis for these findings. This information is crucial for
understanding the compound's chemical behavior and potential applications in catalysis,
synthesis, and materials science.

Crystal Structure Overview

Contrary to a simple hydrated salt structure, single-crystal X-ray diffraction studies have
revealed that zinc bromide dihydrate is a double salt with the formula [Zn(H20)e][ZNn2Brs].[1]
[2] This structure is composed of two distinct ionic complexes: the hexa-aqua zinc(ll) cation,
[Zn(H20)s6]?*, and the dimeric tetra-bromo-dizincate(ll) anion, [Zn2Brs]?~.[2][3][4] The crystal
system is orthorhombic with the space group Immm.[2] These ionic units are linked together in
the crystal lattice by O-H---Br hydrogen bonds.[2]

Coordination Geometries

The zinc centers in zinc bromide dihydrate exhibit two different coordination geometries
corresponding to the cationic and anionic species present in the crystal structure.

e Hexa-aqua zinc(ll) Cation ([Zn(H20)e]2*): In this complex, the zinc ion is octahedrally
coordinated to six water molecules.[1][2]
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» Dibromozincate(ll) Anion ([ZnzBrs]?~): This dimeric anion consists of two zinc atoms, each
with a tetrahedral coordination environment. The two tetrahedra share an edge, with two
bromide ions acting as bridging ligands between the two zinc centers. The remaining four
bromide ions are in terminal positions.[2][4]

In contrast, anhydrous zinc bromide (ZnBrz) possesses a crystal structure where zinc atoms
are tetrahedrally coordinated, forming "super-tetrahedra" with the formula {Zn4Brio}?~ that are
linked in a three-dimensional network.[1][3] The presence of water molecules in the dihydrate
fundamentally alters this arrangement.[1] In the gaseous phase, ZnBr: is a linear molecule as
predicted by VSEPR theory.[3][5]

Quantitative Crystallographic Data

The precise structural parameters of zinc bromide dihydrate have been determined through
X-ray diffraction analysis. The key quantitative data are summarized in the tables below.

Table 1: Crystallographic Data for Zinc Bromide Dihydrate[2]

Parameter Value
Crystal System Orthorhombic
Space Group Immm

a (A 10.435 (1)

b (A) 10.367 (1)

¢ (A) 7.961 (1)

Table 2: Key Bond Lengths in Zinc Bromide Dihydrate

Bond Complex lon Bond Length (A)
Zn-0 (average) [Zn(H20)6)2* 2.07[1][2]
Zn—Br (terminal) [Zn2zBre]?~ 2.36[1][2]
Zn-Br (bridging) [Zn2zBre]?~ 2.48[1][2]
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Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the molecular and crystal structure of zinc bromide dihydrate is
achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for
the precise measurement of the three-dimensional arrangement of atoms in a crystalline solid.

[61[7]
Methodology Outline:

Crystal Growth: Single crystals of zinc bromide dihydrate suitable for X-ray diffraction are
typically grown from a saturated aqueous solution of zinc bromide at a constant temperature
(e.g., 297 K).[2]

Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a
monochromatic X-ray beam (e.g., from a Mo Ka source, A = 0.71069 A).[2] As the crystal is
rotated, a series of diffraction patterns are collected by a detector.

Data Processing: The intensities and positions of the diffracted X-ray beams are measured.
These data are then used to determine the unit cell parameters and the space group of the
crystal.

Structure Solution and Refinement: The processed data are used to solve the crystal
structure, which involves determining the positions of the atoms within the unit cell. This is
typically achieved using direct methods or Patterson methods. The initial structural model is
then refined to achieve the best possible fit between the observed and calculated diffraction
data, resulting in precise bond lengths and angles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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